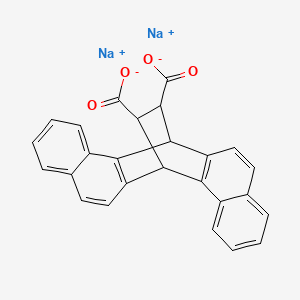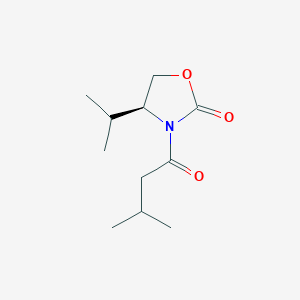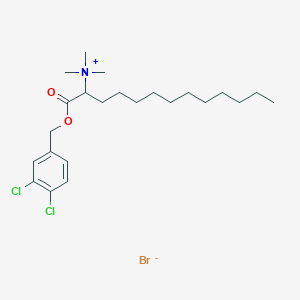
Butyl(triphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(triphenyl)germane is an organogermanium compound characterized by the presence of a butyl group and three phenyl groups attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(triphenyl)germane typically involves the reaction of triphenylgermane with butyl lithium. The reaction proceeds as follows: [ \text{Ph}_3\text{GeH} + \text{BuLi} \rightarrow \text{Ph}_3\text{GeBu} + \text{LiH} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl(triphenyl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germyl anions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of organolithium or Grignard reagents.
Major Products:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germyl anions (GeR3-)
Substitution: Various substituted germane compounds
Applications De Recherche Scientifique
Butyl(triphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and its use in medicinal chemistry.
Industry: Used in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of Butyl(triphenyl)germane involves its interaction with various molecular targets. The germanium atom can form stable bonds with other elements, facilitating the formation of complex molecular structures. The pathways involved include:
Nucleophilic substitution: The butyl group can be replaced by other nucleophiles.
Coordination chemistry: The germanium atom can coordinate with other metal centers, forming stable complexes.
Comparaison Avec Des Composés Similaires
- Triphenylgermane (Ph3GeH)
- Butylgermane (BuGeH3)
- Triphenylsilane (Ph3SiH)
Comparison: Butyl(triphenyl)germane is unique due to the presence of both butyl and triphenyl groups attached to the germanium atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. For example, Triphenylgermane lacks the butyl group, which affects its reactivity and potential applications. Similarly, Butylgermane does not have the phenyl groups, which play a crucial role in the compound’s stability and electronic properties.
Propriétés
Numéro CAS |
2181-41-1 |
|---|---|
Formule moléculaire |
C22H24Ge |
Poids moléculaire |
361.1 g/mol |
Nom IUPAC |
butyl(triphenyl)germane |
InChI |
InChI=1S/C22H24Ge/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
Clé InChI |
ZSDPTSLWBDOFEA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


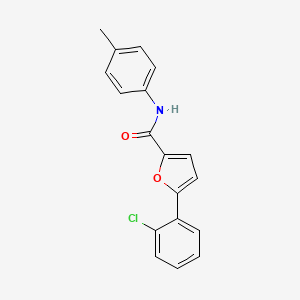

![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
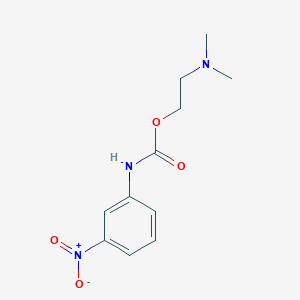
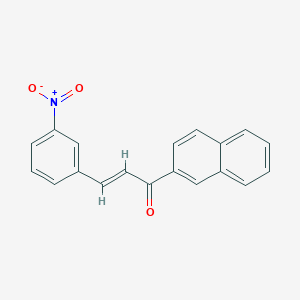
![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)

![[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B11948834.png)
